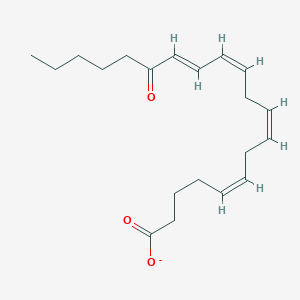

15-oxo-ETE(1-)

Description

Overview of Arachidonic Acid Metabolites in Biological Systems

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a fundamental component of the phospholipids (B1166683) in cellular membranes. mdpi.comfrontiersin.orgwikipedia.org When released from the membrane by enzymes like phospholipase A2, AA serves as the precursor for a vast and complex family of signaling molecules known as eicosanoids. mdpi.comfrontiersin.orgnih.gov These lipid mediators are synthesized through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. mdpi.comfrontiersin.orgnih.gov

The metabolites generated from these pathways, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs), are potent and have a wide range of biological activities. mdpi.comfrontiersin.org They are typically short-lived and act locally as autocrine and paracrine signals, meaning they affect the same cell that produced them or nearby cells. nih.govwikipedia.org These molecules are not stored in tissues to any significant degree; instead, they are synthesized on demand in response to various stimuli, including injury and inflammation. nih.govfrontiersin.org The array of AA metabolites plays crucial roles in regulating numerous physiological and pathological processes, such as inflammation, immunity, and vascular tone. mdpi.comontosight.ai

The Eicosanoid Family and Oxo-Eicosatetraenoic Acids

The eicosanoid family is a broad class of signaling molecules derived from 20-carbon polyunsaturated fatty acids. frontiersin.org Within this family, the oxo-eicosatetraenoic acids (oxo-ETEs) are a subgroup of arachidonic acid metabolites characterized by a ketone group. wikipedia.orgresearchgate.net These compounds, including 5-oxo-ETE, 12-oxo-ETE, and 15-oxo-ETE, are considered nonclassic eicosanoids. wikipedia.org

Oxo-ETEs are formed through the oxidation of their corresponding hydroxyeicosatetraenoic acid (HETE) precursors. wikipedia.orgnih.gov For instance, 15-oxo-ETE is generated from the oxidation of 15-HETE. ontosight.aiwikipedia.org This conversion is a critical step, as the resulting oxo-ETEs often exhibit distinct and potent biological activities compared to their hydroxyl precursors. wikipedia.org Oxo-ETEs are recognized as important mediators in various cellular processes, particularly those involving cell migration and inflammatory responses. researchgate.netnih.gov

Historical Context of 15-oxo-Eicosatetraenoic Acid Research

The formation of 15-oxo-ETE was first reported over three decades ago as a product of the oxidation of 15(S)-hydroperoxy-5,8,11,13-(Z,Z,Z,E)-eicosatetraenoic acid by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) from rabbit lungs. ebi.ac.uknih.gov For a considerable time, the pharmacological significance of this metabolite remained largely unexplored. nih.gov

More recent research has brought the biological relevance of 15-oxo-ETE to the forefront. Studies have now established that 15-oxo-ETE can be biosynthesized from arachidonic acid in various cell types, including macrophages and intestinal epithelial cells, with 15(S)-HETE being its direct precursor. ebi.ac.ukacs.org Key research findings have identified 15-oxo-ETE as a major eicosanoid produced in both mouse and human macrophage 15-lipoxygenase pathways. researchgate.net Furthermore, investigations have revealed its potential anti-proliferative and anti-angiogenic roles, as it has been shown to inhibit the proliferation of human umbilical vein endothelial cells. nih.govresearchgate.netwikipedia.org These findings have shifted the perception of 15-oxo-ETE from a simple metabolic byproduct to a bioactive lipid mediator with specific signaling functions.

Nomenclature and Structural Context of 15-oxo-Eicosatetraenoic Acid

The systematic name for 15-oxo-ETE is (5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid. larodan.comnih.gov This nomenclature precisely describes its chemical structure. It is an eicosanoid, signifying it is derived from a 20-carbon fatty acid. The "15-oxo" designation indicates the presence of a ketone functional group at the 15th carbon position. nih.gov The term "tetraenoic acid" signifies that it has four carbon-carbon double bonds and a carboxylic acid group. nih.gov The prefixes (5Z, 8Z, 11Z, 13E) specify the stereochemistry of these double bonds, with 'Z' denoting a cis configuration and 'E' denoting a trans configuration. wikipedia.org

Structurally, 15-oxo-ETE is classified as a long-chain fatty acid and an α,β-unsaturated ketone. nih.gov This unsaturated ketone structure makes 15-oxo-ETE an electrophilic molecule, meaning it is reactive towards nucleophiles. wikipedia.orgnih.gov This electrophilicity is a key feature that underlies its biological activity, allowing it to interact with and modify proteins, thereby influencing cellular signaling pathways. nih.govnih.gov

Interactive Data Table: Properties of 15-oxo-ETE

| Property | Value |

|---|---|

| Molecular Formula | C20H30O3 larodan.comnih.gov |

| Molecular Weight | 318.45 g/mol larodan.com |

| IUPAC Name | (5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid nih.gov |

| Synonyms | 15-KETE, 15-Ketoeicosatetraenoic acid larodan.com |

| CAS Number | 81416-72-0 larodan.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C20H29O3- |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoate |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/p-1/b5-4-,10-8-,11-9-,17-14+ |

InChI Key |

YGJTUEISKATQSM-USWFWKISSA-M |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-] |

Canonical SMILES |

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Enzymology of 15 Oxo Eicosatetraenoic Acid Formation

Precursor Substrates in 15-oxo-Eicosatetraenoic Acid Biosynthesis

The generation of 15-oxo-ETE begins with the polyunsaturated fatty acid, arachidonic acid, and proceeds through key hydroxylated and hydroperoxylated intermediates.

Arachidonic acid (AA) is the foundational precursor for the synthesis of 15-oxo-ETE. nih.govscbt.comebi.ac.ukwikipedia.orgcaymanchem.comnih.gov AA, a 20-carbon polyunsaturated fatty acid, is typically released from membrane phospholipids (B1166683) by the action of phospholipase A₂. Once liberated, it becomes available for oxygenation by various enzymes, initiating the cascade that leads to 15-oxo-ETE. nih.govmdpi.com Both cyclooxygenase (COX) and lipoxygenase (LOX) pathways can metabolize arachidonic acid to downstream products, including the precursors of 15-oxo-ETE. nih.gov In macrophages and monocytes, 15-oxo-ETE has been identified as a major metabolite derived from both exogenously supplied AA and endogenously released AA. nih.govnih.gov

The initial oxygenation of arachidonic acid by 15-lipoxygenase-1 (15-LO-1) yields 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). wikipedia.orgnih.govoxfordbiomed.com This hydroperoxide is a critical, albeit often short-lived, intermediate in the biosynthetic pathway. wikipedia.orgmedchemexpress.com Cellular peroxidases rapidly reduce 15(S)-HpETE to its more stable alcohol derivative, 15(S)-HETE. wikipedia.orgmedchemexpress.com While some studies initially reported the formation of 15-oxo-ETE from 15(S)-HpETE mediated by rabbit lung 15-hydroxyprostaglandin dehydrogenase (15-PGDH), subsequent research has clarified that 15(S)-HETE is the more direct precursor in many cell types. nih.govnih.gov

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is established as the immediate precursor to 15-oxo-ETE. nih.govebi.ac.ukcaymanchem.comnih.gov This conversion is a key step where the hydroxyl group at the 15th carbon of 15(S)-HETE is oxidized to a keto group, forming 15-oxo-ETE. wikipedia.orgcaymanchem.comproquest.com This oxidation is primarily catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govebi.ac.uknih.gov Studies in various cell models, including human monocytes and macrophages, have demonstrated that 15(S)-HETE is metabolized predominantly to 15-oxo-ETE. nih.govnih.gov The kinetics of this conversion have been examined, showing a rapid transformation of 15(S)-HETE to 15-oxo-ETE, with the peak formation of the latter occurring within minutes of substrate availability. mdpi.com

15(S)-Hydroperoxyeicosatetraenoic Acid [15(S)-HpETE] as an Intermediate

Key Enzymatic Pathways

The biosynthesis of 15-oxo-ETE is governed by a sequence of enzymatic reactions. The initial oxygenation of arachidonic acid is mediated by lipoxygenases, followed by a crucial dehydrogenation step.

The enzyme 15-lipoxygenase-1 (15-LO-1), also known as ALOX15, plays a primary role in initiating the formation of 15-oxo-ETE from arachidonic acid. nih.govwikipedia.orgnih.gov 15-LO-1, expressed in cells like reticulocytes, eosinophils, and macrophages, catalyzes the insertion of molecular oxygen into arachidonic acid to produce 15(S)-HpETE. nih.govoxfordbiomed.com This product is then rapidly reduced to 15(S)-HETE. wikipedia.orgoxfordbiomed.com The involvement of 15-LO-1 has been confirmed in studies where inhibitors of the enzyme, such as cinnamyl-3,4-dihydroxycyanocinnamate (CDC), significantly reduced the production of both 15(S)-HETE and 15-oxo-ETE. nih.govnih.gov While human 15-LO-1 can produce both 15(S)-HETE and a smaller amount of 12(S)-HETE from arachidonic acid, the 15-lipoxygenase 2 (ALOX15B) isoform exclusively produces 15(S)-HpETE from this substrate. nih.govfrontiersin.org

The final and rate-limiting step in the biosynthesis of 15-oxo-ETE is the oxidation of 15(S)-HETE, a reaction catalyzed by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.govnih.gov This enzyme is not only responsible for the catabolism of prostaglandins (B1171923) but also acts on other hydroxylated fatty acids. nih.gov It specifically oxidizes the 15-hydroxyl group of 15(S)-HETE to generate the corresponding keto-metabolite, 15-oxo-ETE. wikipedia.orgnih.govproquest.com The critical role of 15-PGDH has been demonstrated through experiments using selective inhibitors like CAY10397, which dose-dependently decrease the formation of 15-oxo-ETE while causing an accumulation of its precursor, 15(S)-HETE. nih.govmdpi.comnih.gov This enzymatic step effectively converts 15(S)-HETE into the electrophilic α,β-unsaturated ketone, 15-oxo-ETE. nih.gov

Data Tables

Table 1: Key Findings in 15-oxo-ETE Biosynthesis

Table 2: Compounds Mentioned in this Article

Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Catalytic Conversion of 15(S)-HETE to 15-oxo-ETE

The primary and most well-established pathway for the synthesis of 15-oxo-ETE is the oxidation of its immediate precursor, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). ebi.ac.ukmdpi.com This conversion is catalyzed by the NAD⁺-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.govcas.cz This enzyme is recognized as a key catalyst in the biological inactivation of prostaglandins and lipoxins by oxidizing their 15(S)-hydroxyl group. nih.govcas.cz

The formation of 15-oxo-ETE from the 15-PGDH-mediated oxidation of 15(S)-HETE was first reported in studies using rabbit lung tissue. nih.govcas.cz Subsequent research has confirmed that 15(S)-HETE is rapidly and primarily metabolized to 15-oxo-ETE. ebi.ac.uknih.govnih.gov In studies using RAW 264.7 macrophage cells stably expressing human 15-lipoxygenase-1 (R15L cells), the half-life of 15(S)-HETE was found to be approximately 21 minutes, demonstrating its rapid conversion. mdpi.comnih.gov

Contribution of Macrophage-Derived 15-PGDH to 15-oxo-ETE Synthesis

Research has specifically implicated macrophages as a significant source for the biosynthesis of 15-oxo-ETE. ebi.ac.uknih.gov Studies evaluating arachidonic acid metabolism in human monocytes and mouse RAW macrophages (R15L cells) identified 15-oxo-ETE as a major metabolite. ebi.ac.uknih.gov In these model systems, exogenous arachidonic acid or endogenously released arachidonic acid is first converted to 15(S)-HETE by 15-lipoxygenase-1 (15-LO-1). nih.govnih.gov Subsequently, macrophage-derived 15-PGDH catalyzes the oxidation of 15(S)-HETE to form 15-oxo-ETE. ebi.ac.uknih.govnih.gov This was the first report to describe the synthesis of 15-oxo-ETE by monocytes/macrophages. ebi.ac.uknih.govnih.gov

Inhibition Studies of 15-PGDH in 15-oxo-ETE Formation

The role of 15-PGDH in the formation of 15-oxo-ETE has been solidified through inhibition studies. The use of a specific 15-PGDH inhibitor, CAY10397 (5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid), has been shown to significantly reduce the production of 15-oxo-ETE in a dose-dependent manner in macrophage cell models. ebi.ac.uknih.govnih.gov In R15L cells treated with either arachidonic acid or 15(S)-HETE, CAY10397 effectively blocked 15-oxo-ETE formation. nih.gov This inhibition was accompanied by a corresponding accumulation of the precursor, 15(S)-HETE. mdpi.comnih.gov These findings provide clear evidence that 15-oxo-ETE is generated through the oxidation of 15(S)-HETE by 15-PGDH. mdpi.comnih.gov

| Experimental Condition | Inhibitor | Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|

| R15L cells treated with Arachidonic Acid (AA) | CAY10397 | Inhibition of 15-oxo-ETE formation | 17.3 µM | nih.gov |

| R15L cells treated with 15(S)-HETE | CAY10397 | Inhibition of 15-oxo-ETE formation | 13.2 µM | nih.gov |

Involvement of Cyclooxygenase-2 (COX-2) in 15-oxo-ETE Biosynthesis

In addition to the 15-lipoxygenase pathway, the cyclooxygenase-2 (COX-2) pathway is also involved in the biosynthesis of 15-oxo-ETE. ebi.ac.uknih.gov In this pathway, arachidonic acid is metabolized by COX-2 to form various hydroxyeicosatetraenoic acids (HETEs), including 15(S)-HETE and 15(R)-HETE. ebi.ac.ukmdpi.com These HETEs can then serve as substrates for 15-PGDH, which oxidizes them to produce 15-oxo-ETE. ebi.ac.ukmdpi.comnih.gov

Studies using rat intestinal epithelial cells (RIES cells), which express COX-2, demonstrated that 15-oxo-ETE is a notable metabolite of arachidonic acid metabolism. ebi.ac.uk In these cells, 15(S)-HETE was identified as the immediate precursor to 15-oxo-ETE. ebi.ac.uk Therefore, the combination of COX-2 and 15-PGDH constitutes a significant pathway for the production of 15-oxo-ETE. ebi.ac.uknih.gov

Cellular Localization of 15-oxo-Eicosatetraenoic Acid Biosynthesis

The production of 15-oxo-eicosatetraenoic acid (15-oxo-ETE) is confined to specific cell types, highlighting its specialized role in biological processes. The following subsections detail the key cellular sites of 15-oxo-ETE biosynthesis.

Macrophages and Monocytes as Production Sites

Macrophages and monocytes are significant producers of 15-oxo-ETE. nih.gov Studies have demonstrated that in human monocytes and mouse RAW macrophages that are engineered to stably express human 15-lipoxygenase-1 (15-LO-1), 15-oxo-ETE is a major metabolite derived from arachidonic acid (AA). nih.gov This production occurs when AA is supplied externally or released from the cells' own lipid stores by a calcium ionophore. nih.gov The biosynthesis of 15-oxo-ETE in these cells involves the initial conversion of AA to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HETE) by 15-LO-1, which is then further metabolized to 15-oxo-ETE. nih.gov

The enzyme responsible for the oxidation of 15(S)-HETE to 15-oxo-ETE in macrophages has been identified as macrophage-derived 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov This was confirmed by experiments where a selective inhibitor of 15-PGDH, CAY10397, significantly reduced the formation of 15-oxo-ETE from both AA and 15(S)-HETE in a dose-dependent manner. nih.gov In interleukin-4-stimulated human monocytes, both 15(S)-HETE and 15-oxo-ETE are the primary eicosanoids secreted upon treatment with exogenous AA or a calcium ionophore. nih.gov

Table 1: Key Research Findings on 15-oxo-ETE Biosynthesis in Macrophages and Monocytes

| Cell Type | Stimulus | Key Enzymes | Precursor | Product | Reference |

|---|---|---|---|---|---|

| Human Monocytes | Exogenous Arachidonic Acid or Calcium Ionophore | 15-Lipoxygenase-1 (15-LO-1), 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 15(S)-HETE | 15-oxo-ETE | nih.gov |

| Mouse RAW Macrophages (expressing human 15-LO-1) | Exogenous Arachidonic Acid or Calcium Ionophore | 15-Lipoxygenase-1 (15-LO-1), 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 15(S)-HETE | 15-oxo-ETE | nih.govnih.gov |

Rat Intestinal Epithelial Cells

Rat intestinal epithelial cells that express the cyclooxygenase-2 (COX-2) gene are also capable of producing 15-oxo-ETE. ebi.ac.uk In these cells, COX-2 mediates the metabolism of arachidonic acid to form 15-oxo-ETE. ebi.ac.ukresearchgate.net Studies have shown that upon incubation with arachidonic acid, these cells produce 11(R)-HETE, 15(S)-HETE, and 15-oxo-ETE, with maximal concentrations observed after a short incubation period. ebi.ac.uk It has been established that 15(S)-HETE is the immediate precursor to 15-oxo-ETE in this cell type. ebi.ac.uk

Human Mast Cells

Human mast cells have been identified as another cellular source of 15-oxo-ETE. nih.gov The formation of 15-oxo-ETE has been observed as a metabolite of arachidonic acid in these cells. nih.gov While both 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) can produce 15-HETE, the precursor to 15-oxo-ETE, studies in human mast cell models, including the LAD2 cell line and cord blood-derived mast cells, indicate that under physiological conditions without the addition of external arachidonic acid, 15-HETE is produced by COX-1. researchgate.net The resulting 15(S)-HETE is then selectively metabolized further by 15-hydroxyprostaglandin dehydrogenase to form 15-oxo-ETE. researchgate.net

Role of Epithelial and Mast Cell Interactions in Sinonasal Tissue

In the context of sinonasal tissue, particularly in conditions like chronic rhinosinusitis with nasal polyps (CRSwNP) and aspirin-exacerbated respiratory disease (AERD), the biosynthesis of 15-oxo-ETE appears to involve a collaborative interaction between epithelial cells and mast cells. nih.govnih.gov Research has shown that the gene for 15-lipoxygenase, ALOX15, is significantly elevated in the nasal polyps of individuals with AERD and is predominantly expressed by epithelial cells. nih.govnih.govatsjournals.org

The downstream product of the 15-LO pathway, 15-oxo-ETE, is found in significantly higher concentrations in the nasal polyps of patients with CRSwNP and AERD compared to control tissue. nih.govnih.govatsjournals.org The enzyme required for the final step of 15-oxo-ETE synthesis, hydroxyprostaglandin dehydrogenase (HPGD), is primarily expressed in mast cells. nih.govnih.govatsjournals.org Immunofluorescence studies have revealed that these HPGD-positive mast cells are located in close proximity to the 15-LO-positive epithelial cells in the nasal polyps of AERD patients. nih.govnih.govatsjournals.org

This spatial arrangement suggests a trans-metabolic process where epithelial cells convert arachidonic acid to 15-HETE via 15-LO, and this intermediate is then transferred to nearby mast cells, which in turn convert it to 15-oxo-ETE using HPGD. nih.govfrontiersin.org This interaction between epithelial and mast cells is thought to contribute to the dysregulation of arachidonic acid metabolism and the heightened sinonasal inflammation observed in AERD. nih.govnih.gov

Table 2: 15-oxo-ETE Levels in Sinonasal Tissue

| Condition | 15-oxo-ETE Concentration (pg/mg tissue) | Reference |

|---|---|---|

| Control | 7.17 | nih.govatsjournals.org |

| Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) | 27.93 | nih.govatsjournals.org |

| Aspirin-Exacerbated Respiratory Disease (AERD) | 61.03 | nih.govatsjournals.org |

Metabolic Fates and Degradation of 15 Oxo Eicosatetraenoic Acid

Glutathione (B108866) Adduct Formation

The conjugation of 15-oxo-ETE with glutathione (GSH) represents a significant pathway in its metabolism, leading to the formation of adducts that can be further processed by the cell.

Formation of 15-oxo-ETE-GSH Adducts

15-oxo-ETE, an electrophilic α,β-unsaturated ketone, readily reacts with the nucleophilic thiol group of glutathione. nih.gov This process, known as a Michael addition, results in the formation of a 15-oxo-ETE-GSH adduct. nih.govebi.ac.uknih.gov This conjugation is a key step in the detoxification and clearance of 15-oxo-ETE. nih.gov The formation of these adducts has been observed in various cell types, including rat intestinal epithelial cells and macrophages. acs.orgresearchgate.net In THP-1 cells, after a 12-hour incubation with 25 µM 15-oxo-ETE, the level of the 15-oxo-ETE-GSH adduct in the media was found to be 45.9 nM ± 3.35 nM, while it was undetectable within the cells. nih.gov

Role of Glutathione S-Transferase in Adduct Formation

The formation of the 15-oxo-ETE-GSH adduct is catalyzed by the glutathione S-transferase (GST) family of enzymes. nih.govebi.ac.uknih.govresearchgate.net GSTs facilitate the conjugation of GSH to electrophilic compounds like 15-oxo-ETE, thereby playing a crucial role in cellular protection against reactive lipids. nih.govcapes.gov.br Inhibition of GSTs with agents like ethacrynic acid has been shown to decrease the formation of the 15-oxo-ETE-GSH adduct, leading to an incremental increase in the intracellular concentration of free 15-oxo-ETE. nih.gov In THP-1 cells pre-treated with 100 µM ethacrynic acid, the intracellular concentration of free 15-oxo-ETE increased from 2.92 ± 0.36 µM to 3.24 ± 0.14 µM, while the GSH adduct became undetectable. nih.gov

Subsequent Metabolism to Cysteinylglycine (B43971) Adducts

Following its formation, the 15-oxo-ETE-GSH adduct (15-OEG) is not an end product. semanticscholar.org It undergoes further metabolism in the extracellular space, where it is converted to a cysteinylglycine adduct (15-OEC). nih.govebi.ac.uknih.govsemanticscholar.org This conversion is analogous to the metabolism of other glutathione conjugates, such as leukotriene C4, and is mediated by the enzyme γ-glutamyltranspeptidase (GGTP). semanticscholar.org This subsequent metabolic step is part of a broader pathway for the detoxification and elimination of electrophilic compounds from the body.

Intracellular Clearance Mechanisms and Kinetics

The intracellular concentration of 15-oxo-ETE is tightly regulated through rapid uptake and efficient clearance mechanisms, ensuring that its signaling actions are transient.

Rapid Decline of Intracellular 15-oxo-ETE Concentrations

Studies in various cell lines have demonstrated that intracellular levels of 15-oxo-ETE decline rapidly after reaching a peak. nih.govebi.ac.ukacs.org For instance, in R15L cells, 15-oxo-ETE is cleared with a half-life of approximately 11 minutes. mdpi.com This rapid clearance is attributed to its further metabolism, primarily through the formation of glutathione adducts. nih.govmdpi.com In rat intestinal epithelial cells, concentrations of 15-oxo-ETE in the cell media were observed to decline with a pseudo-first-order rate constant of 0.0073 min⁻¹. ebi.ac.uknih.gov Similarly, in LoVo cells, secreted 11-oxo-ETE and 15-oxo-ETE reached maximum concentrations within 10 minutes of arachidonic acid addition, followed by a decline to steady-state levels. acs.org

Quantitative Differences in Cellular Uptake and Clearance

The uptake and clearance of 15-oxo-ETE can vary significantly between different cell types. nih.gov A study comparing LoVo cells and human umbilical vein endothelial cells (HUVECs) revealed substantial quantitative differences. nih.gov

Table 1: Intracellular Concentrations of 15-oxo-ETE in HUVECs After Incubation

| Incubation Time | 1 µM 15-oxo-ETE (nM) | 10 µM 15-oxo-ETE (µM) |

| 30 min | 408.08 ± 12.13 | 3.19 ± 1.10 |

| 1 h | 154.18 ± 14.91 | 2.48 ± 0.21 |

| 4 h | 70.18 ± 9.85 | 2.42 ± 0.52 |

| 24 h | Below limit of detection | Below limit of detection |

| Data sourced from a study on HUVECs. nih.gov |

Table 2: Maximal Intracellular Concentrations of Oxo-ETEs in LoVo and HUVEC Cells

| Compound | LoVo Cells (ng/4 x 10⁵ cells) | HUVECs (ng/4 x 10⁵ cells) |

| 11-oxo-ETE | 0.02 | 0.58 |

| 15-oxo-ETE | 0.21 | 0.01 |

| Data from a comparative study on LoVo cells and HUVECs. ebi.ac.uknih.gov |

These findings highlight that while LoVo cells accumulate higher levels of 15-oxo-ETE compared to 11-oxo-ETE, HUVECs show the opposite trend, indicating cell-specific differences in the transport and/or metabolism of these lipid mediators. ebi.ac.uknih.gov

Acylation into Membrane Phospholipids (B1166683)

15-oxo-ETE can be esterified into membrane phospholipids, a process known as acylation. This metabolic step is significant as it can alter the composition and properties of cellular membranes, potentially influencing membrane-associated signaling events.

Similar to its precursor, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), 15-oxo-ETE can be acylated into membrane phosphatidylethanolamine (B1630911). wikipedia.org While 15(S)-HETE has been shown to be selectively incorporated into phosphatidylinositol in human neutrophils, the specifics of 15-oxo-ETE's incorporation into different phospholipid classes are less well-defined. nih.gov

The incorporation of these oxidized fatty acids into membrane phospholipids can be substantial. For instance, up to 1.5% of the total cellular phosphatidylethanolamine (PE) pool in activated monocytes and macrophages can contain 15-HETE. nih.gov This suggests that localized concentrations of these esterified eicosanoids could be high enough to affect the biophysical properties of the plasma membrane. nih.gov

Isolated neutrophil plasma membranes, which have limited capacity to convert 5-oxo-ETE to 5(S)-HETE, have been shown to esterify 5-oxo-ETE into various phospholipid and glycerolipid pools. wikipedia.org This finding suggests that under certain conditions, oxo-eicosanoids like 15-oxo-ETE can be directly incorporated into membrane lipids.

Table 1: Incorporation of 15-oxo-ETE and Related Compounds into Phospholipids

| Compound | Phospholipid Class | Cell Type/System | Significance |

|---|---|---|---|

| 15-oxo-ETE | Phosphatidylethanolamine | General | Sequesters the reactive molecule, potentially altering membrane properties. wikipedia.org |

| 15(S)-HETE | Phosphatidylinositol, Phosphatidylethanolamine | Human Neutrophils, General | Storage for future release and signaling. wikipedia.orgnih.gov |

| 5-oxo-ETE | Phospholipids, Glycerolipids | Isolated Neutrophil Plasma Membranes | Direct incorporation into membranes when reduction to 5(S)-HETE is limited. wikipedia.org |

Interactions with Other Eicosanoid Metabolic Pathways

15-oxo-ETE can influence the broader eicosanoid network by interacting with key enzymes involved in their synthesis.

A significant interaction of 15-oxo-ETE is its ability to inhibit 12-lipoxygenase (12-LOX). In a cell-free system, 15-oxo-ETE demonstrates moderately potent inhibition of human platelet 12-lipoxygenase, with an IC₅₀ value of 1.0 ± 0.1 μM. nih.govescholarship.org This inhibition is also highly selective, with 15-oxo-ETE showing low potency against other lipoxygenase isozymes. nih.govescholarship.org

Further kinetic studies have revealed that 15-oxo-ETE acts as a mixed inhibitor against human 12-LOX. nih.govescholarship.org The inhibition constants were determined to be a Kic of 0.087 ± 0.008 μM and a Kiu of 2.10 ± 0.8 μM. nih.govescholarship.org This mixed-type inhibition is a common characteristic of lipoxygenase inhibitors. escholarship.org The electrophilic nature of 15-oxo-ETE, specifically its α,β-unsaturated ketone structure, suggests that it may form covalent bonds with nucleophilic residues in the active site of enzymes, potentially leading to increased inhibitory potency. nih.govnih.gov

By inhibiting 12-LOX, 15-oxo-ETE can reduce the production of 12-HETE and hepoxilins, which could contribute to its anti-inflammatory and anti-oxidative effects. wikipedia.org

Table 2: Inhibition of Human 12-Lipoxygenase by 15-oxo-ETE

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ | 1.0 ± 0.1 μM | The concentration of 15-oxo-ETE required to inhibit 50% of 12-LOX activity. nih.govescholarship.org |

| Inhibition Type | Mixed | 15-oxo-ETE can bind to both the free enzyme and the enzyme-substrate complex. nih.govescholarship.org |

| Kic | 0.087 ± 0.008 μM | The equilibrium constant for the dissociation of the inhibitor from the free enzyme. nih.govescholarship.org |

| Kiu | 2.10 ± 0.8 μM | The equilibrium constant for the dissociation of the inhibitor from the enzyme-substrate complex. nih.govescholarship.org |

Cellular and Molecular Mechanisms of 15 Oxo Eicosatetraenoic Acid Action

Intracellular Uptake and Transporter Involvement

The entry of 15-oxo-ETE into target cells and the subsequent modulation of its intracellular concentration are critical steps that determine its biological activity.

Entry into Target Cells

Studies have shown that 15-oxo-ETE can enter target cells, with its intracellular concentrations peaking within an hour of exposure before declining rapidly. nih.gov There are notable differences in the uptake of 15-oxo-ETE between different cell types. For instance, LoVo cells, a human colorectal cancer cell line, exhibit significantly higher maximal intracellular concentrations of 15-oxo-ETE compared to Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Specifically, the maximal intracellular concentration of 15-oxo-ETE was found to be 0.21 ng/4 × 10⁵ cells in LoVo cells, whereas it was only 0.01 ng/4 × 10⁵ in HUVECs. nih.gov This differential uptake suggests cell-specific mechanisms for transport or metabolism.

Furthermore, the use of methyl esters of 15-oxo-ETE has been shown to increase the intracellular concentrations of the free acid by 3- to 8-fold, indicating that esterification can enhance its cellular entry. nih.gov

Modulation by Multidrug Resistance Protein (MRP) Exporters

The intracellular levels of 15-oxo-ETE are not solely dependent on uptake but are also actively regulated by efflux transporters, particularly those from the Multidrug Resistance Protein (MRP) family. These proteins act as efflux pumps, transporting various molecules, including eicosanoids, out of the cell.

Inhibition of MRP transporters has been demonstrated to increase the intracellular concentration and enhance the biological activity of related oxo-eicosatetraenoic acids. For example, cotreatment with probenecid, an inhibitor of MRP1 and MRP4, led to an increased antiproliferative effect of 11-oxo-ETE methyl ester in LoVo cells. nih.gov This was accompanied by a rise in the intracellular concentration of 11-oxo-ETE. nih.gov While this specific finding relates to 11-oxo-ETE, it highlights a general mechanism by which MRP exporters can modulate the intracellular concentration and thus the efficacy of oxo-ETEs, including 15-oxo-ETE. nih.gov The involvement of MRPs in the transport of prostaglandins (B1171923) and other eicosanoids is well-established, suggesting a similar role in regulating 15-oxo-ETE levels. researchgate.netelsevier.es

Modulation of Cell Proliferation

A significant biological activity of 15-oxo-ETE is its ability to modulate the proliferation of various cell types, with a particularly pronounced inhibitory effect on endothelial cells.

Inhibition of Endothelial Cell Proliferation

Multiple studies have consistently demonstrated that 15-oxo-ETE inhibits the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.netnih.govnih.govcas.cz This inhibitory effect suggests a potential anti-angiogenic role for the compound. researchgate.netnih.govnih.gov The inhibition of HUVEC proliferation by 15-oxo-ETE has been observed in a time-dependent manner at concentrations as low as 1 μM. nih.gov

Suppression of DNA Synthesis as a Mechanism

The primary mechanism underlying the anti-proliferative effect of 15-oxo-ETE in endothelial cells is the suppression of DNA synthesis. researchgate.netnih.govnih.gov By inhibiting the incorporation of bromodeoxyuridine (BrdU), a marker for DNA synthesis, 15-oxo-ETE effectively halts the cell cycle and prevents cell division in HUVECs. nih.gov

Differential Effects on Other Cell Types

The anti-proliferative effects of 15-oxo-ETE are not limited to endothelial cells, although the effective concentrations can vary significantly. It has been shown to inhibit the proliferation of LoVo human colorectal cancer cells at concentrations of 2-10 μM. nih.govwikipedia.org However, much higher concentrations, exceeding 100 μM, are required to inhibit the proliferation of breast cancer cell lines. nih.gov This indicates a degree of cell-type specificity in its action. In contrast to its inhibitory effects, some studies have noted that under hypoxic conditions, 15-oxo-ETE can promote the contraction of internal carotid artery smooth muscle cells, suggesting a more complex and context-dependent role in different tissues. cas.cz

Table 1: Investigated Effects of 15-oxo-ETE on Cell Proliferation

| Cell Type | Effect | Effective Concentration | Source |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation | Down to 1 μM | nih.gov |

| LoVo Human Colorectal Cancer Cells | Inhibition of proliferation | 2-10 μM | nih.govwikipedia.org |

| Breast Cancer Cell Lines | Inhibition of proliferation | >100 μM | nih.gov |

Anti-inflammatory and Antioxidant Signaling Pathways

15-oxo-eicosatetraenoic acid (15-oxo-ETE) is a bioactive lipid that plays a significant role in modulating inflammatory and antioxidant signaling pathways. Its actions are largely attributed to its electrophilic nature, which allows it to interact with and modify key regulatory proteins.

Activation of Nrf2-Regulated Antioxidant Responses

15-oxo-ETE is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical component of the cellular antioxidant response. This activation leads to the upregulation of antioxidant response element (ARE)-regulated genes. In cell cultures, treatment with 15-oxo-ETE has been shown to induce the expression of several cytoprotective genes under Nrf2 control, including heme oxygenase-1 (HO-1), NADPH-quinone oxidoreductase (NQO1), and glutamate-cysteine ligase modifier (GCLM).

For instance, in THP-1 human monocytic cells, 25 µM 15-oxo-ETE significantly induced HO-1 protein expression after 12 hours. By 18 hours, the expression of both HO-1 and NQO1 was significantly increased compared to control cells. This demonstrates the ability of 15-oxo-ETE to bolster cellular antioxidant defenses through the Nrf2 pathway. The mechanism involves 15-oxo-ETE's electrophilic properties, which likely lead to the modification of Keap1, the cytosolic repressor of Nrf2, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes.

| Gene | Treatment Time | Result | Reference |

|---|---|---|---|

| HO-1 | 12 hours | Significantly induced protein expression | |

| HO-1 | 18 hours | Significantly induced protein expression | |

| NQO1 | 18 hours | Significantly induced protein expression | |

| GCLM | 18 hours | Increased expression (not statistically significant) |

Inhibition of NF-κB-Mediated Pro-inflammatory Signaling

In addition to its antioxidant effects, 15-oxo-ETE actively suppresses pro-inflammatory signaling pathways, primarily by inhibiting the nuclear factor-kappa B (NF-κB) system. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

In laboratory settings, 15-oxo-ETE has been shown to dose-dependently suppress tumor necrosis factor-alpha (TNFα)-induced NF-κB activity. For example, in HEK293T cells with an NF-κB-driven luciferase reporter, 15-oxo-ETE at concentrations from 100 nM to 1 µM effectively reduced luciferase expression stimulated by TNFα. This inhibitory action translates to a reduction in the expression of pro-inflammatory cytokines. When THP-1 cells were stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, co-treatment with 25 µM 15-oxo-ETE for 6 hours led to decreased mRNA expression of TNFα, interleukin-6 (IL-6), and interleukin-1β (IL-1β).

IKKβ Inhibition as a Molecular Target

The molecular mechanism underlying 15-oxo-ETE's inhibition of the NF-κB pathway involves the direct targeting of the IκB kinase (IKK) complex, specifically the IKKβ subunit. IKKβ is essential for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. By inhibiting IKKβ, 15-oxo-ETE prevents the release and nuclear translocation of NF-κB, thereby blocking its pro-inflammatory transcriptional activity.

In a recombinant kinase assay, increasing concentrations of 15-oxo-ETE (from 2 to 100 µM) resulted in a dose-dependent decrease in IKKβ kinase activity, with over 50% inhibition observed at 100 µM. This direct inhibitory effect on a critical upstream kinase in the NF-κB pathway highlights a key mechanism for the anti-inflammatory properties of 15-oxo-ETE.

Electrophilic Properties of 15-oxo-ETE in Signaling Modulation

The ability of 15-oxo-ETE to modulate both Nrf2 and NF-κB signaling pathways is fundamentally linked to its chemical structure, specifically the presence of an α,β-unsaturated ketone. This functional group makes 15-oxo-ETE an electrophile, capable of reacting with nucleophilic residues, such as cysteine, on proteins. This reaction, known as Michael adduction, results in the covalent modification of target proteins, altering their function.

The electrophilic nature of 15-oxo-ETE allows it to form adducts with key signaling proteins. For example, it can react with cysteine residues on Keap1, leading to Nrf2 activation, and on IKKβ, leading to NF-κB inhibition. The intracellular concentration and reactivity of 15-oxo-ETE are influenced by its conjugation with glutathione (B108866) (GSH), a major cellular nucleophile. Inhibition of glutathione S-transferases (GSTs), the enzymes that catalyze this conjugation, can increase the intracellular pool of free 15-oxo-ETE, thereby enhancing its signaling capacity.

Potential Nuclear Receptor Interactions

Putative Modulation through PPARγ-Dependent and Independent Mechanisms

Emerging evidence suggests that 15-oxo-ETE may also exert its biological effects through interactions with nuclear receptors, particularly the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a ligand-activated transcription factor involved in regulating lipid metabolism, inflammation, and cell proliferation.

The structural similarities between 15-oxo-ETE and other known PPARγ agonists, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), suggest that 15-oxo-ETE could modulate cellular processes through both PPARγ-dependent and independent pathways. Some studies have shown that 15-oxo-ETE can activate PPARγ transcription. The binding of 15-oxo-ETE to the PPARγ ligand-binding pocket can stabilize the receptor's active conformation, leading to the transcriptional regulation of target genes. This interaction may be covalent, involving the reaction of 15-oxo-ETE's electrophilic center with a cysteine residue (Cys285) within the PPARγ ligand-binding domain.

Receptor-Mediated Activities (Distinction from 5-oxo-ETE)

The biological activities of 15-oxo-eicosatetraenoic acid (15-oxo-ETE) are notably distinct from its structural isomer, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), particularly concerning their receptor-mediated actions. While 5-oxo-ETE is a potent chemoattractant for various immune cells, 15-oxo-ETE exhibits significantly limited activity in this regard. This difference is primarily attributed to their differential interactions with the oxoeicosanoid receptor 1 (OXER1).

Limited Chemotactic Activity Compared to 5-oxo-ETE

Research has consistently demonstrated that 15-oxo-ETE is a poor chemoattractant for leukocytes, such as neutrophils and monocytes, when compared to the robust activity of 5-oxo-ETE. aai.orgoup.com Studies on human monocytes have shown that 15-oxo-ETE has a very low but detectable chemotactic activity. aai.orgoup.com In contrast, 5-oxo-ETE is a potent chemoattractant for eosinophils, neutrophils, monocytes, and basophils. nih.govnih.gov

The rank order of potency for inducing directional migration of human monocytes has been established as 5-oxo-ETE ≥ 5-oxo-15(OH)-ETE > 5-HETE >> 15-oxo-ETE. aai.org This indicates a significantly lower efficacy and potency of 15-oxo-ETE in stimulating cell migration. While 5-oxo-ETE can induce a chemotactic response in monocytes at concentrations as low as 10 nM, 15-oxo-ETE is largely inactive in similar assays. aai.orgnih.gov In studies with human neutrophils, 15-oxo-ETE was found to be inactive in all assays, including chemotaxis. nih.gov

| Compound | Chemotactic Activity on Human Monocytes |

|---|---|

| 5-oxo-ETE | Potent chemoattractant |

| 15-oxo-ETE | Very low to no detectable activity |

Absence of Direct Interaction with OXE Receptor (OXER1), a Target for 5-oxo-ETE

The primary reason for the stark difference in chemotactic activity lies in the inability of 15-oxo-ETE to effectively bind to and activate the OXE receptor (OXER1), a G protein-coupled receptor (GPCR). nih.govnih.gov OXER1 has been identified as the specific and high-affinity receptor for 5-oxo-ETE. nih.govnih.govnih.govmedchemexpress.com The activation of OXER1 by 5-oxo-ETE initiates a signaling cascade that leads to cellular responses like calcium mobilization, actin polymerization, and ultimately, chemotaxis. nih.govnih.govkarger.com

| Compound | Interaction with OXER1 | Receptor-Mediated Cellular Response |

|---|---|---|

| 5-oxo-ETE | Potent agonist | Induces chemotaxis, calcium mobilization |

| 15-oxo-ETE | No direct interaction | No significant receptor-mediated chemotactic activity |

Biological Roles and Physiological/pathophysiological Significance in Research Models

Role in Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease states. The potential of 15-oxo-ETE to modulate this process has been a key area of investigation.

Preclinical Evidence for Antiangiogenic Potential

Preclinical studies have provided evidence for the antiangiogenic properties of 15-oxo-ETE. Research has demonstrated that 15-oxo-ETE can inhibit the proliferation of human vascular endothelial cells. nih.govnih.gov This inhibitory effect is achieved by suppressing DNA synthesis, a fundamental step in cell division and proliferation. nih.govnih.gov The ability of 15-oxo-ETE to curb the growth of endothelial cells points to its potential as a negative regulator of angiogenesis. nih.govnih.gov Further studies have shown that 15-oxo-ETE inhibits the growth of cultured human umbilical vein endothelial cells. wikipedia.org

Inflammation and Immunomodulation Studies

The influence of 15-oxo-ETE extends to the complex interplay of inflammation and immune responses. Its effects on various immune and endothelial cells have been explored in several research contexts.

Contribution to Macrophage/Monocyte-Mediated Responses

The biosynthesis of 15-oxo-ETE by macrophages and monocytes has been a pivotal discovery. nih.govnih.gov These immune cells, when stimulated, metabolize arachidonic acid via the 15-lipoxygenase (15-LO) pathway to produce 15(S)-HETE, which is then oxidized to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov The production of 15-oxo-ETE by these cells suggests its involvement in macrophage- and monocyte-driven inflammatory processes. nih.govnih.gov

Functionally, 15-oxo-ETE has been shown to mediate the adhesion of monocytes to endothelial cells. researchgate.netresearchgate.net This process is a critical early event in the development of atherosclerosis. researchgate.net Studies have indicated that treatment with 15-oxo-ETE promotes the recruitment of monocytes. researchgate.net Furthermore, research has shown that 15-oxo-ETE can activate anti-inflammatory signaling pathways, such as the Nrf2-regulated antioxidant response, while inhibiting pro-inflammatory pathways like NF-κB. nih.gov This dual activity suggests a complex modulatory role in inflammation.

Impact on Endothelial Dysfunction Models

Endothelial dysfunction is a hallmark of various cardiovascular diseases. Research has implicated 15-oxo-ETE in processes related to endothelial cell behavior. Studies have shown that 15-oxo-ETE promotes monocyte adhesion to human umbilical vein endothelial cells (HUVECs). researchgate.net This effect is, at least in part, mediated by the upregulation of the adhesion molecule E-selectin on the endothelial cell surface. researchgate.netresearchgate.net The increased expression of E-selectin facilitates the capture of monocytes from the bloodstream, a key step in the inflammatory cascade within the vasculature. researchgate.net These findings suggest that 15-oxo-ETE can contribute to the endothelial dysfunction observed in conditions like atherosclerosis. researchgate.net

Investigation in Respiratory Disease Models as a Biomarker

Recent research has highlighted the potential of 15-oxo-ETE as a biomarker in specific respiratory diseases, particularly those involving chronic inflammation.

Aspirin-Exacerbated Respiratory Disease (AERD): In patients with AERD, also known as NSAID-exacerbated respiratory disease (N-ERD), there is evidence of overproduction of 15-oxo-ETE in nasal polyps. nih.govnih.gov Studies have shown that the gene encoding 15-lipoxygenase (ALOX15) is highly expressed in the epithelial cells of nasal polyps from AERD patients. mdpi.comuef.fi This leads to elevated local concentrations of 15-oxo-ETE. mdpi.com The role of 15-oxo-ETE in the progression of AERD is still under investigation, but it is thought to contribute to the dysregulation of arachidonic acid metabolism characteristic of the disease. frontiersin.org Higher levels of 15-oxo-ETE have also been found in the induced sputum of individuals with N-ERD compared to those with aspirin-tolerant asthma. researchgate.net

Chronic Rhinosinusitis with Nasal Polyps (CRSwNP): In the broader context of CRSwNP, elevated levels of 15-oxo-ETE have been observed in nasal polyp tissue compared to healthy tissue. uef.fi While the difference in 15-oxo-ETE levels between N-ERD and aspirin-tolerant CRSwNP was not always statistically significant, its presence points to its involvement in the inflammatory environment of nasal polyps. uef.fi The co-localization of ALOX15-expressing epithelial cells and HPGD-expressing mast cells near the epithelium suggests a transcellular metabolic process for 15-oxo-ETE production. mdpi.comuef.fi

The potential of urinary and plasma 15-oxo-ETE as a diagnostic biomarker for N-ERD is an active area of research. nih.govnih.govncn.gov.pl Studies have developed a diagnostic index combining urinary leukotriene E4 (LTE4) and 15-oxo-ETE levels, which has shown good sensitivity and specificity in distinguishing N-ERD patients from those with aspirin-tolerant asthma. nih.govnih.gov

Studies in Cellular Homeostasis

Regulation of Cell and Tissue Homeostasis

The compound 15-oxo-eicosatetraenoic acid (15-oxo-ETE) is an endogenously produced, chemically reactive signaling mediator that plays a significant role in maintaining cellular and tissue homeostasis. nih.gov It is a metabolite of arachidonic acid, formed through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov This process involves the oxidation of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). nih.gov

Research has shown that 15-oxo-ETE is an electrophilic α,β-unsaturated ketone derivative. nih.gov This chemical reactivity allows it to interact with and modify proteins through the post-translational alkylation of nucleophilic cysteine residues. nih.gov These target proteins are often key transcriptional regulatory proteins and enzymes that are critical in governing cellular metabolic and inflammatory homeostasis. nih.gov

One of the key mechanisms by which 15-oxo-ETE regulates homeostasis is through its influence on inflammatory signaling pathways. In cell culture studies, 15-oxo-ETE has been observed to activate the Nrf2-regulated antioxidant response, which helps protect tissues from oxidative stress. nih.gov Simultaneously, it inhibits the pro-inflammatory NF-κB signaling pathway by targeting IKKβ. nih.gov This dual action of promoting antioxidant defenses while suppressing pro-inflammatory responses highlights its role in maintaining a balanced state within tissues. nih.gov

Furthermore, the process of efferocytosis, where macrophages remove apoptotic cells, is crucial for maintaining tissue homeostasis during inflammation. acs.org This process is associated with metabolic changes in macrophages, including the production of lipid-derived electrophiles (LDEs) like 15-oxo-ETE. acs.org These LDEs can modify intracellular proteins, and research has identified the actin-depolymerizing protein Cofilin-1 as a target. acs.org The modification of Cofilin-1 by LDEs attenuates its activity, leading to intracellular actin stabilization and enhanced efferocytosis by mouse peritoneal macrophages. acs.org

The significance of 15-oxo-ETE in homeostasis is further underscored by the observation that lipoxins, which are anti-inflammatory lipid mediators, can promote the resolution of inflammation, a process that enables inflamed tissues to return to their normal state. nih.gov The upregulation of 15-lipoxygenase-1 (15-LO-1), an enzyme involved in the production of the precursor to 15-oxo-ETE, is associated with the production of such pro-resolving lipid mediators. nih.govmdpi.com

Role in Cell Cycle Control

15-oxo-ETE has demonstrated notable effects on cell cycle control, primarily through its anti-proliferative actions. Research has shown that 15-oxo-ETE can inhibit the proliferation of various cell types, suggesting a potential role in regulating cell growth and division.

In studies involving human umbilical vein endothelial cells (HUVECs), 15-oxo-ETE was found to inhibit proliferation by suppressing DNA synthesis. nih.govnih.gov This anti-angiogenic potential is significant as angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological and pathological conditions. The inhibition of endothelial cell proliferation by 15-oxo-ETE suggests it may play a role in modulating this process. nih.govnih.gov

The anti-proliferative effects of 15-oxo-ETE are not limited to endothelial cells. It has also been shown to inhibit the proliferation of LoVo human colorectal cancer cells at concentrations of 2-10 μM. wikipedia.orgebi.ac.uk At a higher concentration of 100 μM, it also inhibits the proliferation of MBA-MD-231 and MCF7 breast cancer cells, as well as SKOV3 ovarian cancer cells. wikipedia.org The proposed mechanism for this action involves "protein-adduction," where 15-oxo-ETE covalently modifies proteins, although the specific protein targets for these effects have not yet been fully identified. wikipedia.org

It is worth noting that the precursor to 15-oxo-ETE, 15(S)-HETE, has been implicated in the inhibition of cell cycle progression in prostate cancer cells. aging-us.com While this effect is attributed to 15(S)-HETE, it is plausible that some of these observed anti-proliferative actions could be due to its conversion to the more stable and reactive 15-oxo-ETE. nih.gov

Recent research has also shed light on the transcriptional regulatory mechanisms influenced by small molecule electrophiles like 15-oxo-ETE. biorxiv.org RNA sequencing and functional enrichment analysis have affirmed that these compounds can regulate the transcription of approximately 100-250 genes related to various cellular processes, including the cell cycle. biorxiv.org

Table 1: Effects of 15-oxo-ETE on Cell Proliferation

| Cell Line | Concentration | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Inhibition of proliferation via suppression of DNA synthesis | nih.govnih.gov |

| LoVo Human Colorectal Cancer Cells | 2-10 µM | Inhibition of proliferation | wikipedia.orgebi.ac.uk |

| MBA-MD-231 Breast Cancer Cells | 100 µM | Inhibition of proliferation | wikipedia.org |

| MCF7 Breast Cancer Cells | 100 µM | Inhibition of proliferation | wikipedia.org |

| SKOV3 Ovarian Cancer Cells | 100 µM | Inhibition of proliferation | wikipedia.org |

Analytical and Methodological Approaches for 15 Oxo Eicosatetraenoic Acid Research

Lipidomics Techniques

Lipidomics, the large-scale study of lipids, provides the foundational tools for 15-oxo-ETE research. Targeted approaches within this field allow for the specific and accurate measurement of this compound.

Targeted lipidomics is a hypothesis-driven approach that focuses on the measurement of a predefined group of lipids, offering high sensitivity and specificity. lcms.cz This strategy has been successfully employed to identify and quantify 15-oxo-ETE and related metabolites in various biological systems. nih.govnih.govupenn.edu In studies involving cell cultures, such as human monocytes and mouse RAW macrophages, a targeted lipidomics approach is essential to delineate the metabolic pathways leading to 15-oxo-ETE formation. nih.govebi.ac.uk This methodology confirmed that 15-oxo-ETE is a significant arachidonic acid (AA)-derived metabolite in these cells, particularly when AA is supplied exogenously or released from cellular stores. nih.govebi.ac.uk The precision of targeted lipidomics allows researchers to distinguish 15-oxo-ETE from other structurally similar eicosanoids and to quantify its production under various experimental conditions. nih.gov

The stereochemistry of eicosanoids is critical to their biological function. Chiral liquid chromatography (LC) is a powerful separation technique used to resolve enantiomers, which are mirror-image stereoisomers. nih.govmdpi.com When coupled with mass spectrometry (MS), it provides a highly specific method for analyzing bioactive lipid metabolites like 15-oxo-ETE. nih.govnih.gov This combination is crucial for determining the enzymatic origins of metabolites, as enzymes typically produce a single stereoisomer. lipidmaps.org For instance, chiral LC-MS analysis has been used to show that 15(S)-HETE is the primary precursor to 15-oxo-ETE in certain cellular systems. nih.gov

Stable Isotope Dilution (SID) is considered the gold standard for quantitative analysis in mass spectrometry. nih.govnih.gov The technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterated) to the sample as an internal standard (IS). nih.govlipidmaps.org Because the IS is chemically identical to the analyte and differs only in mass, it co-elutes and experiences similar ionization and fragmentation, correcting for sample loss during extraction and for variations in instrument response. nih.gov For the analysis of 15-oxo-ETE, deuterated standards such as [²H₈]15(S)-HETE and [²H₆]5-oxo-ETE have been utilized. nih.gov This method enables highly accurate and precise quantification of 15-oxo-ETE in complex biological samples like cell culture supernatants. nih.govnih.gov

To achieve attomole-level sensitivity, Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) is a specialized ionization technique used in mass spectrometry. mdpi.comresearchgate.net It is particularly effective for molecules that can capture thermal electrons. researchgate.net For eicosanoids like 15-oxo-ETE, sensitivity is greatly enhanced by derivatizing the molecule's carboxyl group with an electron-capturing moiety, such as pentafluorobenzyl (PFB) bromide. nih.govmdpi.com

This derivatization is coupled with Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. nih.govnih.gov SRM is a highly selective and sensitive MS technique where the first quadrupole selects a specific precursor ion (the derivatized molecule), which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion for detection. mdpi.com This two-stage mass filtering significantly reduces chemical noise and increases specificity. nih.gov The specific mass transition monitored for the PFB derivative of 15-oxo-ETE is typically from a precursor ion of mass-to-charge ratio (m/z) 317 to a product ion of m/z 273. nih.govmdpi.com

| Compound | Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| 15-oxo-ETE | PFB Ester | 317 | 273 | nih.govmdpi.com |

| 15(R,S)-HETE | PFB Ester | 319 | 219 | nih.gov |

| [²H₈]15(S)-HETE (IS) | PFB Ester | 327 | 226 | nih.govmdpi.com |

| [²H₆]5-oxo-ETE (IS) | PFB Ester | 323 | 279 | nih.govmdpi.com |

Chiral Liquid Chromatography Coupled with Mass Spectrometry

Stable Isotope Dilution (SID)

In Vitro Cellular Models

To investigate the biosynthesis and function of 15-oxo-ETE, researchers utilize specialized cell culture systems that mimic biological environments.

Primary human monocytes, particularly after stimulation with interleukin-4 (IL-4) to induce 15-lipoxygenase-1 (15-LO-1) expression, serve as a relevant human cell model. nih.gov When these cells are treated with arachidonic acid or a calcium ionophore (CI) like A-23187, they produce 15(S)-HETE and 15-oxo-ETE. nih.gov

A widely used and robust model system involves mouse RAW 264.7 macrophages that have been stably transfected to express human 15-LO-1, known as R15L cells. nih.govnih.gov These cells provide a consistent and high-level expression of the key enzyme responsible for the initial step in this metabolic pathway. ebi.ac.uk Studies using R15L cells have been instrumental in establishing the metabolic sequence where 15-LO-1 converts AA to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), which is then reduced to 15(S)-HETE. nih.govnih.gov Subsequently, the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), also present in these macrophages, catalyzes the oxidation of 15(S)-HETE to form 15-oxo-ETE. nih.govebi.ac.uk The use of specific inhibitors, such as CAY10397 for 15-PGDH, in R15L cells has confirmed this final conversion step. nih.govebi.ac.uk

| Stimulus | Metabolite | Amount Produced (pmol/10⁶ cells) | Reference |

|---|---|---|---|

| 10 µM AA (10 min) | 15-oxo-ETE | 40 | nih.gov |

| 10 µM AA (10 min) | 15(S)-HETE | 420 | nih.gov |

| 5 µM CI (40 min) | 15-oxo-ETE | ~2 | nih.gov |

| 5 µM CI (1 hr) | 15(S)-HETE | ~18 | nih.gov |

Human Umbilical Vein Endothelial Cells (HUVEC)

Human Umbilical Vein Endothelial Cells (HUVECs) are a key in vitro model for studying the vascular effects of 15-oxo-ETE. Research has shown that 15-oxo-ETE inhibits the proliferation of HUVECs by suppressing DNA synthesis, which suggests a potential anti-angiogenic role. nih.govnih.govupenn.eduresearchgate.net The inhibitory effect on HUVEC proliferation has been observed at concentrations as low as 1 µM. nih.gov

Studies have also investigated the uptake of 15-oxo-ETE into HUVECs. When HUVECs are incubated with 15-oxo-ETE, its intracellular concentration peaks within the first hour and then declines. nih.govebi.ac.uk For instance, incubation with 10 µM 15-oxo-ETE resulted in an intracellular concentration of 3.19 ± 1.10 µM at 30 minutes, which then decreased. nih.gov However, the uptake of 15-oxo-ETE in HUVECs is significantly lower compared to LoVo cells. ebi.ac.uk

In addition to its anti-proliferative effects, 15-oxo-ETE has been shown to promote the adhesion of monocytes to HUVECs. nih.govresearchgate.net This effect is linked to the activation of protein kinase C (PKC) and an increase in the expression of E-selectin, a cell adhesion molecule. nih.gov This suggests a role for 15-oxo-ETE in the early stages of atherosclerosis. nih.govresearchgate.net

Table 1: Effects of 15-oxo-ETE on HUVECs

| Effect | Mechanism/Observation | Key Findings | References |

|---|---|---|---|

| Inhibition of Proliferation | Suppression of DNA synthesis. | Time-dependent inhibition at concentrations down to 1 µM. | nih.govnih.govresearchgate.netmdpi.com |

| Cellular Uptake | Rapid uptake with peak intracellular concentration within 1 hour. | Lower uptake compared to LoVo cells. | nih.govebi.ac.uk |

| Monocyte Adhesion | Increased E-selectin expression. | Mediated by protein kinase C (PKC) activation. | nih.govresearchgate.net |

Rat Intestinal Epithelial Cells (RIES Cells)

Rat Intestinal Epithelial (RIES) cells that stably express cyclooxygenase-2 (COX-2) have been instrumental in studying the biosynthesis of 15-oxo-ETE. researchgate.netebi.ac.ukresearchgate.net In these cells, arachidonic acid is metabolized via the COX-2 pathway. ebi.ac.uk A targeted chiral lipidomics approach revealed that when RIES cells are stimulated, they secrete several eicosanoids, including 15-oxo-ETE. ebi.ac.uk

Specifically, upon treatment with a calcium ionophore, 11-(R)-hydroxyeicosatetraenoic acid (HETE) was the most abundant metabolite, followed by prostaglandin (B15479496) E2 (PGE2), 15-(S)-HETE, and then 15-oxo-ETE. ebi.ac.uk This indicates that 15-oxo-ETE is a product of COX-2-mediated arachidonic acid metabolism in these intestinal epithelial cells. researchgate.netebi.ac.uk The formation of 15-oxo-ETE in RIES cells occurs through the oxidation of its precursor, 15(S)-HETE. nih.gov

THP-1 Cells for Antioxidant Response Studies

The human monocytic cell line, THP-1, is utilized to investigate the role of 15-oxo-ETE in inflammatory and antioxidant signaling pathways. In THP-1 cells, 15-oxo-ETE has been shown to activate the Nrf2-regulated antioxidant response. nih.gov This is evidenced by the increased expression of heme oxygenase-1 (HO-1), a marker for Nrf2-mediated gene transcription. nih.gov

Treatment of THP-1 cells with 15-oxo-ETE at concentrations of 25 µM and 50 µM significantly increased HO-1 protein expression. nih.gov Further studies showed that at 18 hours of treatment with 25 µM 15-oxo-ETE, the expression of both HO-1 and NADPH-quinone oxidoreductase (NQO1) was significantly induced. nih.gov Concurrently, 15-oxo-ETE inhibits NF-κB-mediated pro-inflammatory responses in these cells. wikipedia.orgmdpi.com These findings highlight 15-oxo-ETE as a mediator that can suppress inflammation while promoting antioxidant defenses. wikipedia.orgresearchgate.net

Table 2: Antioxidant Response of THP-1 Cells to 15-oxo-ETE

| Concentration | Duration | Effect | References |

|---|---|---|---|

| 25 µM | 18 hours | Significant induction of HO-1 and NQO1 protein expression. | nih.gov |

| 50 µM | 6 hours | Significant increase in HO-1 protein expression. | nih.gov |

LoVo Cells for Uptake and Metabolism Studies

The human colon adenocarcinoma cell line, LoVo, which expresses high levels of COX-2, is used to study the uptake and metabolism of 15-oxo-ETE. mdpi.comnih.gov Studies have shown significant quantitative differences in the uptake of oxo-ETEs between LoVo cells and HUVECs. ebi.ac.ukresearcher.life

Maximal intracellular concentrations of 15-oxo-ETE were found to be 0.21 ng/4 × 10⁵ cells in LoVo cells, which was substantially higher than the 0.01 ng/4 × 10⁵ cells observed in HUVECs. ebi.ac.uk This suggests a more efficient uptake or retention of 15-oxo-ETE in these colon cancer cells. Furthermore, both 15-oxo-ETE and its methyl ester have been shown to inhibit the proliferation of LoVo cells at concentrations between 2–10 μM. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for identifying the specific enzymatic pathways responsible for the biosynthesis of 15-oxo-ETE.

Application of Specific Dehydrogenase Inhibitors (e.g., CAY10397)

CAY10397 is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govmedkoo.com This inhibitor has been crucial in confirming that 15-PGDH is the enzyme responsible for the oxidation of 15(S)-HETE to 15-oxo-ETE in various cell types. nih.govnih.govmdpi.com

In studies using mouse RAW macrophages expressing human 15-LO-1 (R15L cells), pretreatment with CAY10397 led to a dose-dependent reduction in the formation of 15-oxo-ETE from both arachidonic acid and exogenously added 15(S)-HETE. nih.govnih.govebi.ac.uk For example, in R15L cells treated with 15(S)-HETE, CAY10397 pretreatment resulted in up to an 80% inhibition of 15-oxo-ETE production at a concentration of 100 µM. nih.gov Similarly, in LoVo cells, CAY10397 drastically reduced the concentration of 15-oxo-ETE. mdpi.com These results, showing a decrease in 15-oxo-ETE coupled with an accumulation of 15(S)-HETE, confirm the catalytic role of 15-PGDH. mdpi.com

Lipoxygenase Inhibitors (e.g., cinnamyl-3,4-dihydroxy-α-cyanocinnamate)

Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) is a known inhibitor of lipoxygenases (LO). nih.govnih.govresearchgate.netnih.govcaymanchem.com It has been used to demonstrate the involvement of 15-lipoxygenase-1 (15-LO-1) in the initial steps of 15-oxo-ETE biosynthesis from arachidonic acid. nih.govnih.gov

In R15L cells, pretreatment with 20 µM CDC significantly inhibited the production of both 15(S)-HETE and 15-oxo-ETE that was induced by either arachidonic acid or a calcium ionophore. nih.gov Specifically, CDC pretreatment reduced 15-oxo-ETE production by nearly 70% and 15(S)-HETE production by almost 95% in arachidonic acid-treated cells. nih.govmdpi.com This provides strong evidence that 15(S)-HETE and its subsequent metabolite, 15-oxo-ETE, are indeed 15-LO-specific products of arachidonic acid metabolism. nih.gov

Functional Cell-Based Assays

DNA Synthesis Inhibition Assays (e.g., BrdU incorporation)

To investigate the anti-proliferative effects of 15-oxo-eicosatetraenoic acid (15-oxo-ETE), researchers frequently employ DNA synthesis inhibition assays. A prominent method in this category is the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay. nih.govaacrjournals.orgresearcher.lifenih.gov This colorimetric immunoassay measures the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells. A decrease in BrdU incorporation is indicative of an inhibition of DNA synthesis, and consequently, cell proliferation.

In studies involving human umbilical vein endothelial cells (HUVECs), treatment with 15-oxo-ETE resulted in a dose-dependent inhibition of DNA synthesis as measured by BrdU incorporation. nih.gov This effect was observed at concentrations as low as 1 to 20 μM over a 48-hour period, leading to a decrease in cell number. nih.gov Similar anti-proliferative activity, assessed by BrdU incorporation, has been noted in other cell lines, including LoVo human colon adenocarcinoma cells, following treatment with 15-oxo-ETE. aacrjournals.orgebi.ac.uk The assay typically involves incubating the cells with 15-oxo-ETE for a specific duration, followed by a period of BrdU incorporation, and subsequent immunodetection using a commercial ELISA kit. nih.govnih.gov

The results from these assays provide quantitative data on the extent to which 15-oxo-ETE can suppress DNA replication, a key process in cell cycle progression and proliferation. nih.govaacrjournals.org

Table 1: Effect of 15-oxo-ETE on DNA Synthesis in HUVECs

| Treatment Concentration (µM) | Duration (hours) | Assay Method | Observed Effect | Reference |

|---|---|---|---|---|

| 1-20 | 48 | BrdU incorporation | Dose-dependent decrease in DNA synthesis | nih.gov |

Cell Proliferation Assays

Complementing DNA synthesis assays, various cell proliferation assays are utilized to directly measure changes in cell number or viability in response to 15-oxo-ETE. These assays confirm the functional consequences of the effects observed on DNA synthesis.

One common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability and proliferation. aacrjournals.org Studies have shown that 15-oxo-ETE significantly inhibits cell proliferation in multiple human cell lines as determined by the MTT assay. aacrjournals.org

Another approach involves direct cell counting, often in conjunction with BrdU assays, to establish a standard curve and correlate absorbance values with actual cell numbers. nih.gov Research on HUVECs demonstrated that the inhibition of BrdU incorporation by 15-oxo-ETE directly corresponded to a dose-dependent decrease in cellular proliferation. nih.gov This inhibitory effect on HUVEC proliferation has been identified as a potential anti-angiogenic role for 15-oxo-ETE. ebi.ac.uknih.govresearchgate.net

The anti-proliferative effects of 15-oxo-ETE have been observed in various cell types, including endothelial cells and certain cancer cell lines. nih.govaacrjournals.orgebi.ac.uk For instance, while 15-oxo-ETE was found to inhibit proliferation in breast cancer cell lines, this effect was noted at higher concentrations (exceeding 100 μM) in some studies. nih.gov In contrast, significant inhibition of HUVEC proliferation was observed at much lower concentrations. nih.gov

Table 2: Anti-proliferative Effects of 15-oxo-ETE in Different Cell Lines

| Cell Line | Assay Method | Observed Effect | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | BrdU incorporation, Cell counting | Dose-dependent inhibition of proliferation | nih.gov |

| LoVo human colon adenocarcinoma cells | MTT assay, BrdU incorporation | Inhibition of proliferation | aacrjournals.org |

Protein Expression Analysis (e.g., Heme Oxygenase-1 as Nrf2 Marker)

To elucidate the molecular mechanisms underlying the biological activities of 15-oxo-ETE, researchers analyze its impact on the expression of key proteins involved in cellular signaling pathways. A significant focus has been on the Nrf2 (NF-E2-related factor 2) antioxidant response pathway, with Heme Oxygenase-1 (HO-1) serving as a primary marker for its activation. nih.govmdpi.com

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. nih.gov Electrophilic compounds like 15-oxo-ETE can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing their expression. nih.gov

Studies using THP-1 cells, a human monocytic cell line, have shown that 15-oxo-ETE significantly up-regulates the protein expression of HO-1 in a dose- and time-dependent manner. nih.gov Significant increases in HO-1 expression were observed with 25 and 50 µM of 15-oxo-ETE after 6 hours of treatment, with peak expression at 12 hours. nih.gov This induction of HO-1 is considered a hallmark of Nrf2 activation. nih.gov

Further analysis in THP-1 cells revealed that 15-oxo-ETE also induces the expression of other Nrf2 target genes, such as NADPH-quinone oxidoreductase (NQO1) and glutamate-cysteine ligase modifier subunit (GCLM), further confirming the activation of this protective pathway. nih.gov The ability of 15-oxo-ETE to activate Nrf2-regulated antioxidant responses suggests a role in modulating cellular redox homeostasis and inflammatory processes. nih.govresearchgate.net

Kinetic Studies of Formation and Clearance

Understanding the dynamics of 15-oxo-ETE formation and its subsequent metabolic fate is crucial for interpreting its biological effects. Kinetic studies are performed to measure the rates of its biosynthesis and clearance in cellular systems.

The formation of 15-oxo-ETE primarily involves the oxidation of its precursor, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govebi.ac.uknih.gov In cell models such as mouse RAW macrophages stably expressing human 15-lipoxygenase-1 (R15L cells), it has been demonstrated that 15(S)-HETE is rapidly converted into 15-oxo-ETE, with approximately 90% conversion occurring within 3 hours. nih.gov Kinetic analysis in these cells revealed a half-life for 15(S)-HETE of 21 minutes. mdpi.com

The clearance of 15-oxo-ETE from cells is also a rapid process. Kinetic studies in R15L cells determined the half-life of 15-oxo-ETE to be approximately 11 minutes. nih.govmdpi.com This rapid clearance is attributed to further metabolism. nih.gov A major metabolic pathway for 15-oxo-ETE is its conjugation with glutathione (B108866) (GSH) to form a 15-oxo-ETE-GSH adduct, a reaction often catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This suggests that the intracellular concentration and, consequently, the signaling capacity of 15-oxo-ETE are tightly regulated by its metabolic inactivation. nih.gov

Studies tracking the intracellular levels of 15-oxo-ETE after treating cells with an external supply have confirmed its rapid uptake and subsequent decline. For example, when HUVECs were incubated with 1 μM 15-oxo-ETE, intracellular concentrations peaked within 30 minutes and were below the limit of detection after 24 hours. nih.gov Similarly, in THP-1 cells treated with 25 µM 15-oxo-ETE, intracellular levels were measured at 2.92 µM after 1.5 hours and decreased to 1.59 µM after 12 hours. nih.gov

Table 3: Kinetic Parameters of 15-oxo-ETE and its Precursor in R15L Cells

| Compound | Half-life (t½) | Kinetic Constant (k) | Reference |

|---|---|---|---|

| 15(S)-HETE | 21 min | Not specified | mdpi.com |

Table 4: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 15-oxo-eicosatetraenoic acid | 15-oxo-ETE |

| 5-bromo-2'-deoxyuridine | BrdU |

| 15(S)-hydroxyeicosatetraenoic acid | 15(S)-HETE |

| Heme Oxygenase-1 | HO-1 |

| NF-E2-related factor 2 | Nrf2 |

| NADPH-quinone oxidoreductase | NQO1 |

| Glutamate-cysteine ligase modifier subunit | GCLM |

| Glutathione | GSH |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT |

| 15-hydroxyprostaglandin dehydrogenase | 15-PGDH |

| Glutathione S-transferases | GSTs |

Concluding Remarks and Future Research Directions

Unexplored Aspects of 15-oxo-Eicosatetraenoic Acid Bioactivity

While 15-oxo-ETE is recognized for its anti-inflammatory and anti-proliferative properties, the full spectrum of its biological functions is far from understood. nih.govontosight.ai Significant gaps remain in defining its precise role in various physiological and pathological contexts.

Role in Specific Disease Models: The pleiotropic nature of 15-oxo-ETE's bioactivity necessitates further investigation in specific disease models. nih.gov For instance, elevated levels of 15-oxo-ETE have been found in the nasal polyps of patients with Aspirin-Exacerbated Respiratory Disease (AERD), suggesting a role in its pathogenesis that warrants deeper exploration. nih.govnih.gov Similarly, its potential involvement in atherosclerosis, asthma, and various cancers has been postulated, but its exact contributions—whether beneficial or detrimental—require clarification. nih.govmdpi.comwikipedia.org The compound's ability to prevent apoptosis in pulmonary arterial smooth muscle cells suggests it could be a potential agent for controlling pulmonary arterial hypertension, a hypothesis that needs further validation. researchgate.net

Deconvolution of Precursor Effects: It has been postulated that some of the biological effects currently attributed to its precursor, 15-HETE, could in fact be mediated by 15-oxo-ETE. nih.gov Many past studies did not account for the activity of 15-PGDH or the subsequent formation of 15-oxo-ETE. Future studies should aim to differentiate the independent signaling actions of 15-oxo-ETE from those of 15-HETE to clarify their respective roles in inflammatory disorders. nih.gov

Metabolic Fate and Stability: The metabolism of 15-oxo-ETE, including its conjugation with glutathione (B108866) (GSH) to form adducts, is a critical aspect of its bioavailability and signaling capacity. nih.govebi.ac.uk The factors regulating its metabolic stability and the biological activity of its downstream metabolites, such as the cysteinylglycine (B43971) adduct, are largely unexplored. ebi.ac.uk Research into the enzymes responsible for its degradation and the biological significance of its various metabolites is needed. biorxiv.org

Potential for Further Mechanistic Elucidation

The mechanism of action for 15-oxo-ETE is centered on its electrophilic nature, conferred by an α,β-unsaturated ketone, which allows it to form Michael adducts with nucleophilic cysteine residues on proteins. nih.gov However, the precise molecular targets and the full extent of the signaling pathways it modulates are not completely mapped out.

Identification of Protein Targets: A key area for future research is the comprehensive identification of the proteins that 15-oxo-ETE covalently modifies. While transcription factors like Nrf2 and components of the NF-κB pathway, such as IKKβ, have been identified as targets, a full proteomic analysis is required for confirmation and to discover novel targets. nih.gov Understanding the full range of protein alkylation will provide a more complete picture of how 15-oxo-ETE exerts its pleiotropic effects.